molecular formula C9H7FN2O2S B13666360 4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole

4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B13666360
M. Wt: 226.23 g/mol
InChI Key: OEYATMPROVFBFO-UHFFFAOYSA-N
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Description

4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of the fluorine atom and the phenylsulfonyl group in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole typically involves the introduction of a fluorine atom into a pyrazole ring, followed by the attachment of a phenylsulfonyl group. One common method involves the reaction of 4-fluoropyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The phenylsulfonyl group can modulate the compound’s lipophilicity and overall bioavailability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

4-Fluoro-1-(phenylsulfonyl)-1H-pyrazole can be compared with other fluorinated heterocycles, such as:

    4-Fluoro-1H-pyrazole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    1-(Phenylsulfonyl)-1H-pyrazole: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.

    4-Fluoro-1-(phenylsulfonyl)-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the combination of the fluorine atom and the phenylsulfonyl group, which imparts distinct properties and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-fluoropyrazole

InChI

InChI=1S/C9H7FN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H

InChI Key

OEYATMPROVFBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)F

Origin of Product

United States

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